(s)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol
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Overview
Description
(s)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and hydroxyl functional groups, along with a fluorine atom, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and (s)-2-amino-1-ethanol.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired transformations.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(s)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may yield an amine.
Scientific Research Applications
(s)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol has various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or enzyme inhibitor.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (s)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
(s)-2-(1-Amino-2-hydroxyethyl)-4-chlorophenol: Similar structure but with a chlorine atom instead of fluorine.
(s)-2-(1-Amino-2-hydroxyethyl)-4-bromophenol: Similar structure but with a bromine atom instead of fluorine.
(s)-2-(1-Amino-2-hydroxyethyl)-4-iodophenol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (s)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol makes it unique compared to its analogs with other halogens. Fluorine can significantly influence the compound’s reactivity, stability, and biological activity.
Properties
Molecular Formula |
C8H10FNO2 |
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Molecular Weight |
171.17 g/mol |
IUPAC Name |
2-[(1S)-1-amino-2-hydroxyethyl]-4-fluorophenol |
InChI |
InChI=1S/C8H10FNO2/c9-5-1-2-8(12)6(3-5)7(10)4-11/h1-3,7,11-12H,4,10H2/t7-/m1/s1 |
InChI Key |
CHCIOONVAWWDES-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)[C@@H](CO)N)O |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CO)N)O |
Origin of Product |
United States |
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